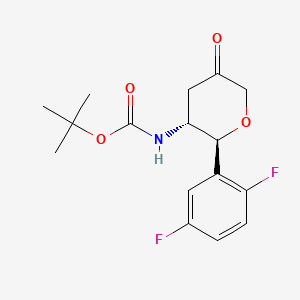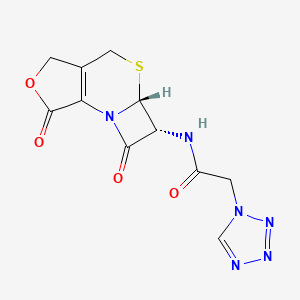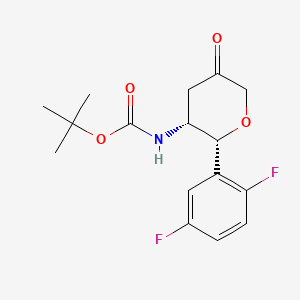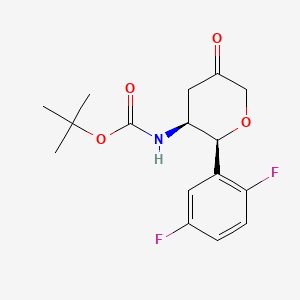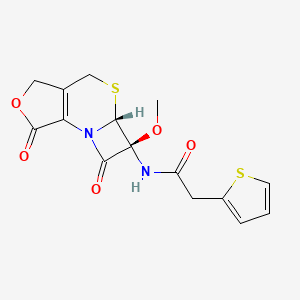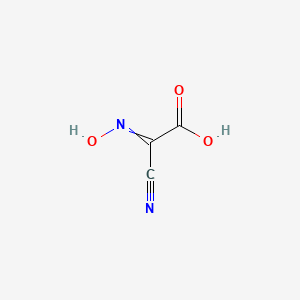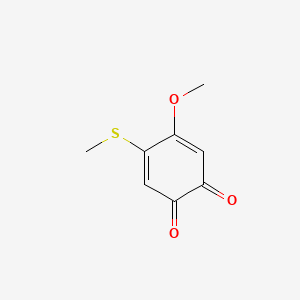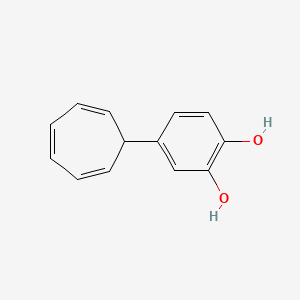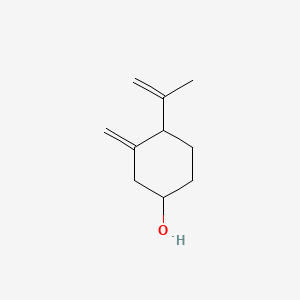
3-Methylidene-4-prop-1-en-2-ylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidene-4-prop-1-en-2-ylcyclohexan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable dienes or the reduction of corresponding ketones . The reaction conditions often involve the use of catalysts, such as palladium or platinum, and solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes, including the use of continuous flow reactors to ensure consistent product quality and yield . The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylidene-4-prop-1-en-2-ylcyclohexan-1-ol undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pressure.
Major Products Formed:
Aplicaciones Científicas De Investigación
3-Methylidene-4-prop-1-en-2-ylcyclohexan-1-ol has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-Methylidene-4-prop-1-en-2-ylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways . Detailed studies on its molecular targets and pathways are essential to understand its full range of biological activities .
Comparación Con Compuestos Similares
- 4-Isopropenyl-3-methylenecyclohexanol
- Cyclohexanol, 3-methylene-4-(1-methylethenyl)-
Comparison: 3-Methylidene-4-prop-1-en-2-ylcyclohexan-1-ol is unique due to its specific structural features, such as the presence of both methylene and isopropenyl groups on the cyclohexane ring .
Propiedades
Número CAS |
15358-81-3 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.237 |
Nombre IUPAC |
3-methylidene-4-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)10-5-4-9(11)6-8(10)3/h9-11H,1,3-6H2,2H3 |
Clave InChI |
SATKHHWXAOEPFJ-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CCC(CC1=C)O |
Sinónimos |
3-Methylene-4-isopropenylcyclohexanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



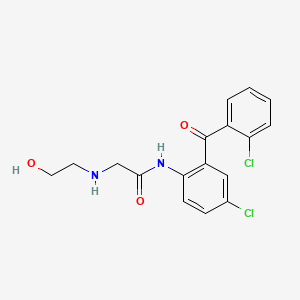
![(1S,9S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one](/img/structure/B580125.png)
